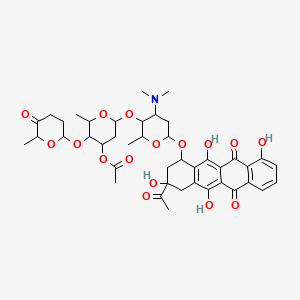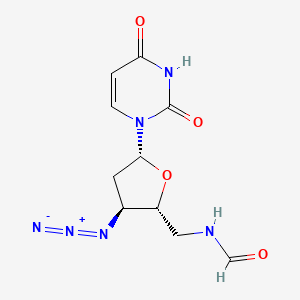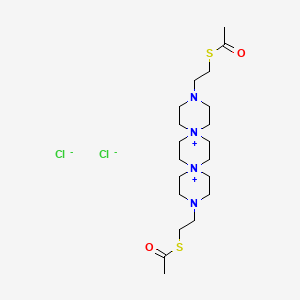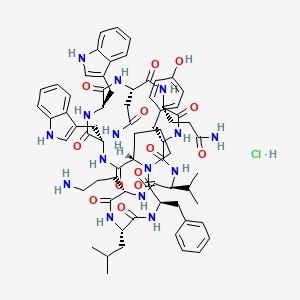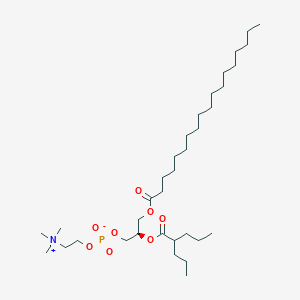
W8XK4Fdp8E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Stearoyl-2-valproyl-sn-glycero-3-phosphocholine, identified by the unique ingredient identifier W8XK4Fdp8E, is a compound with the molecular formula C34H68NO8P. It is a type of lysophosphatidylcholine, which are phospholipids commonly found in biological membranes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct attachment of the stearoyl and valproyl groups to the glycerol backbone .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Stearoyl-2-valproyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are important in cell signaling and apoptosis.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the phosphocholine group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include oxidized lysophosphatidylcholines, reduced derivatives, and substituted phospholipids. These products have distinct biological activities and can be used in various research applications .
Wissenschaftliche Forschungsanwendungen
1-Stearoyl-2-valproyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications:
Chemistry: It is used in the study of lipid oxidation and reduction mechanisms, as well as in the synthesis of novel phospholipid derivatives.
Biology: The compound is utilized in cell membrane studies, particularly in understanding the role of lysophosphatidylcholines in cell signaling and apoptosis.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its emulsifying properties .
Wirkmechanismus
The mechanism of action of 1-stearoyl-2-valproyl-sn-glycero-3-phosphocholine involves its interaction with cellular membranes. It inhibits histone deacetylase 3 (HDAC3) activity and signal transducer and activator of transcription 3 (STAT3) phosphorylation. This inhibition leads to the induction of apoptosis in certain cancer cells, such as chronic myelogenous leukemia (CML) K562 cells. The compound also affects the expression of various survival genes, contributing to its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Stearoyl-sn-glycero-3-phosphocholine: A similar lysophosphatidylcholine with a stearoyl group but lacking the valproyl group.
1-Stearoyl-2-oleoyl-sn-glycero-3-phosphoserine: Another phospholipid with a stearoyl group and an oleoyl group, used in similar biological studies.
1,2-Distearoyl-sn-glycero-3-phosphocholine: A phospholipid with two stearoyl groups, used in the study of lipid bilayers and membrane dynamics .
Uniqueness
1-Stearoyl-2-valproyl-sn-glycero-3-phosphocholine is unique due to the presence of both stearoyl and valproyl groups, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit HDAC3 and STAT3, leading to apoptosis in cancer cells, sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
371763-21-2 |
|---|---|
Molekularformel |
C34H68NO8P |
Molekulargewicht |
649.9 g/mol |
IUPAC-Name |
[(2R)-3-octadecanoyloxy-2-(2-propylpentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C34H68NO8P/c1-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-33(36)40-29-32(43-34(37)31(24-8-2)25-9-3)30-42-44(38,39)41-28-27-35(4,5)6/h31-32H,7-30H2,1-6H3/t32-/m1/s1 |
InChI-Schlüssel |
UHNWBZZXSLGXSM-JGCGQSQUSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C(CCC)CCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


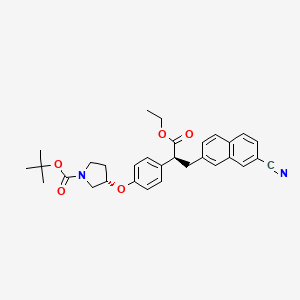
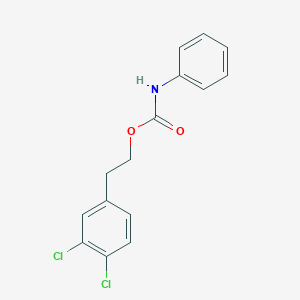
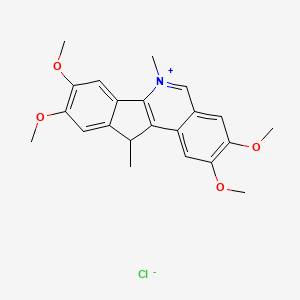
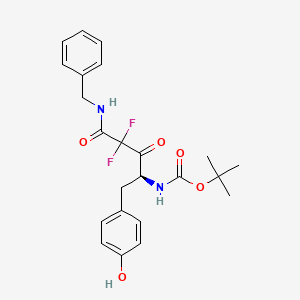
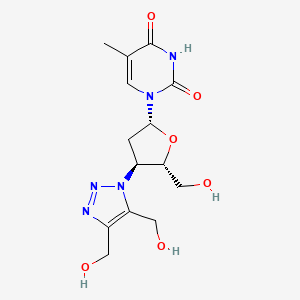
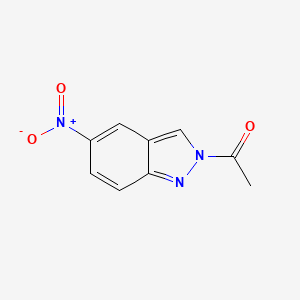
![N-[4-[4-[(2,7-dinitrofluoren-9-ylidene)amino]phenyl]phenyl]-2,7-dinitrofluoren-9-imine](/img/structure/B12786650.png)
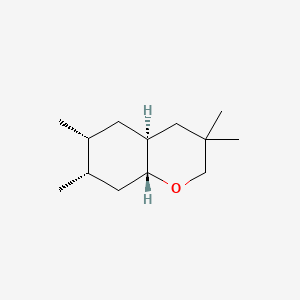

![2-cyclopropyl-9-[2-(dimethylamino)ethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12786680.png)
